N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a sulfonylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides or thiols.
Scientific Research Applications
N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits similar analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its anti-inflammatory properties.
Uniqueness
N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of both a nitrophenyl and a sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-14(23)19-15-2-8-18(9-3-15)28(26,27)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJKKJTKSMXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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